REACTION_CXSMILES
|
[K].[NH:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.Cl[C:8]([O:10][CH3:11])=[O:9].CS(C)=O>C1CCCCC1>[C:8]([N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1)([O:10][CH3:11])=[O:9] |^1:0|
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
WAIT
|
Details
|
During this period
|
Type
|
CUSTOM
|
Details
|
After quenching with ice-water
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ether
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with 10% sodium bicarbonate, sat. sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.4 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |